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Compound of Interest

Compound Name: Brexpiprazole

Cat. No.: B1667787

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the pharmacokinetic (PK) profile of
brexpiprazole, a serotonin-dopamine activity modulator, across multiple species, including
rats, dogs, monkeys, and humans. The information presented is supported by experimental
data from preclinical and clinical studies, offering valuable insights for drug development and

translational research.

Summary of Pharmacokinetic Parameters

The following table summarizes the key pharmacokinetic parameters of brexpiprazole
following oral administration in various species. These values highlight the cross-species
differences and similarities in the absorption, distribution, metabolism, and excretion of the

drug.
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AUC
. Dose Cmax Referenc
Species Tmax (hr) (ng-hrimL  T% (hr)
(mglkg) (ng/mL) )
4.1 (1.3-
Rat 1 10.2 (5.0) 160 (67) N/A [1]
8.0)
30 N/A N/A N/A N/A
~0.4 (4mg
Dog N/A N/A N/A N/A [2113]
total)
Monkey 0.1-3 N/A 3-7 N/A N/A
5.0 (2.0-
Human 1 29.3 (15.1) 7.9) 537 (264) 91
4.0 (1.8- 3238
4 165 (102) 91
4.3) (2184)
4.2 (2.0- 3738
6 206 (123)
8.0) (2474)

Values are presented as mean (standard deviation) or median (range) where available. N/A
indicates data not available in the cited sources.

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of pharmacokinetic
studies. Below are summaries of the experimental protocols used in the cited cross-species
validation studies of brexpiprazole.

Pharmacokinetic Study in Beagle Dogs

A study was conducted to determine the pharmacokinetic profile of brexpiprazole in beagle
dogs.

e Subjects: Six adult beagle dogs (male and female) weighing approximately 10.0 + 2 kg.

e Dosing: A single oral dose of a 4 mg brexpiprazole tablet was administered to each dog.
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e Blood Sample Collection: Approximately 2 mL of blood was collected via the cephalic vein
into tubes containing potassium EDTA at pre-dose (0 hour) and at 1, 1.5, 2, 2.5, 3, 3.5, 4,
45,5,55,6,7,8,9, 10, 12, and 24 hours post-dose. Plasma was separated by
centrifugation at 5,000 rpm for 10 minutes and stored at -80°C until analysis.

e Bioanalysis: Plasma concentrations of brexpiprazole were determined using a validated
ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS)
method. The sample preparation involved a liquid-liquid extraction procedure. The lower limit
of quantification (LLOQ) was 1 ng/mL.

Pharmacokinetic Study in Japanese Patients with
Schizophrenia

This study evaluated the pharmacokinetics of brexpiprazole in Japanese patients with

schizophrenia.

Subjects: Japanese patients diagnosed with schizophrenia.

Dosing: Multiple oral doses of 1, 4, and 6 mg of brexpiprazole were administered once daily

for 14 days.

Blood Sample Collection: Blood samples were collected to determine the plasma

concentrations of brexpiprazole and its major metabolite, DM-3411.

Bioanalysis: Plasma concentrations were quantified using a validated analytical method.

Visualizations

The following diagrams illustrate the experimental workflow for a typical pharmacokinetic study
and the signaling pathway of brexpiprazole.
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Experimental workflow for a cross-species pharmacokinetic study.
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Signaling pathway of brexpiprazole.
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Discussion

The pharmacokinetic profile of brexpiprazole demonstrates dose-proportional increases in
Cmax and AUC in both preclinical species and humans. The time to reach maximum plasma
concentration (Tmax) is broadly similar across species, typically occurring within a few hours of
oral administration. A notable species difference is the terminal elimination half-life, which is
significantly longer in humans (approximately 91 hours) compared to preclinical species where
data is available. This longer half-life in humans contributes to the once-daily dosing regimen.

Brexpiprazole is highly protein-bound (greater than 99%) in plasma across all species studied.
The metabolism of brexpiprazole is primarily mediated by the cytochrome P450 enzymes
CYP3A4 and CYP2D6, leading to the formation of its main metabolite, DM-3411.

In summary, while there are expected species-specific differences in the rate of elimination, the
overall pharmacokinetic properties of brexpiprazole are qualitatively similar across rats,
monkeys, and humans, supporting the use of these preclinical species in the nonclinical safety
and efficacy evaluation of this drug. The data from dog studies further contributes to a
comprehensive understanding of its cross-species pharmacokinetic profile.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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